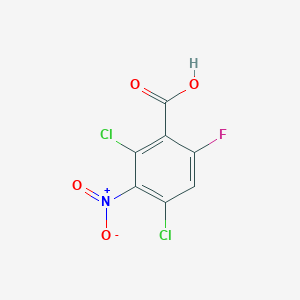

2,4-Dichloro-6-fluoro-3-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNO4/c8-2-1-3(10)4(7(12)13)5(9)6(2)11(14)15/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSXUMANFWTPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dichloro 6 Fluoro 3 Nitrobenzoic Acid

Strategic Approaches to Aromatic Halogenation and Nitration in Benzoic Acid Derivatives

The introduction of substituents onto a benzoic acid framework is governed by the electronic properties of the groups already present on the aromatic ring. Traditional methods for nitration often involve hazardous and corrosive mixed acid systems, prompting research into more environmentally benign protocols. nih.gov

Achieving specific substitution patterns on a benzene (B151609) ring is a central challenge in organic synthesis. The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. quora.comdoubtnut.comyoutube.com Halogens, while also deactivating due to their inductive electron withdrawal, possess lone pairs of electrons that can be donated through resonance, making them ortho-, para-directing. quora.com

The nitration of benzoic acid itself, for instance, yields primarily m-nitrobenzoic acid because the intermediate carbocation is more stable when the positive charge does not reside on the carbon atom bearing the electron-withdrawing carboxyl group. youtube.com Similarly, the halogenation of benzoic acid, such as bromination in the presence of a ferric bromide catalyst, also results in the meta-substituted product. youtube.com The challenge in synthesizing 2,4-dichloro-6-fluoro-3-nitrobenzoic acid lies in overcoming these inherent directing effects to place the substituents in their target locations, which are not always the positions favored by the primary directing groups. This often necessitates a multi-step approach starting from a precursor other than benzoic acid itself.

The substituents on the benzene ring dictate the position of subsequent substitutions. A comparative analysis of the groups present in the target molecule is essential for devising a synthetic strategy. The carboxyl and nitro groups are powerful meta-directors and are strongly deactivating. Conversely, halogens are ortho-, para-directors but are also deactivating. The interplay of these effects, along with steric hindrance, determines the final regiochemical outcome.

| Substituent | Electronic Effect | Directing Effect (for Electrophilic Aromatic Substitution) | Ring Activity |

| -COOH (Carboxyl) | Electron-withdrawing (-I, -R) | Meta | Deactivating |

| -NO₂ (Nitro) | Strongly electron-withdrawing (-I, -R) | Meta | Strongly Deactivating |

| -Cl (Chloro) | Inductively electron-withdrawing (-I), Resonance donating (+R) | Ortho, Para | Deactivating |

| -F (Fluoro) | Inductively electron-withdrawing (-I), Resonance donating (+R) | Ortho, Para | Deactivating |

| -CH₃ (Methyl) | Electron-donating (+I, Hyperconjugation) | Ortho, Para | Activating |

This table summarizes the general directing effects of substituents relevant to the synthesis of this compound.

Multistep Synthesis and Reaction Optimization

A direct synthesis of this compound is not prominently documented, thus a plausible synthetic route must be constructed from known chemical transformations on analogous structures. The synthesis of the related compound 2,4-dichloro-6-nitrobenzoic acid has been achieved via the oxidation of 2,4-dichloro-6-nitrotoluene. nih.govnih.gov This suggests that a substituted toluene (B28343) is a viable precursor.

A logical synthetic pathway would begin with a precursor that already contains some of the required substituents, positioned to direct the remaining substitutions correctly. A potential precursor for this synthesis is 2,4-dichloro-6-fluorotoluene (B1399065) .

The proposed multi-step synthesis is as follows:

Nitration of 2,4-dichloro-6-fluorotoluene: The first step would be the regioselective nitration of 2,4-dichloro-6-fluorotoluene to yield 2,4-dichloro-6-fluoro-3-nitrotoluene . The directing effects of the substituents on the starting material guide this reaction. The methyl group is activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The chlorine atoms are also deactivating ortho-, para-directors. The combined influence of these groups, particularly the strong ortho-directing effect of the methyl and fluoro groups, would favor the introduction of the nitro group at the C3 or C5 position. Steric hindrance between the existing substituents may favor nitration at the C3 position.

Oxidation to Carboxylic Acid: The second step involves the oxidation of the methyl group of 2,4-dichloro-6-fluoro-3-nitrotoluene to a carboxyl group. This transformation would yield the final product, This compound . This oxidation can be accomplished using strong oxidizing agents.

Each step in the proposed synthesis requires specific catalysts and optimized conditions to maximize yield and purity.

For the nitration step , a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

For the oxidation of the methyl group , various methods are available. The oxidation of substituted nitrotoluenes to their corresponding benzoic acids can be performed using reagents like nitric acid under heat and pressure or potassium permanganate (B83412). nih.govgoogle.com For instance, the synthesis of 2,4-dichloro-6-nitrobenzoic acid from its toluene precursor was achieved using a 20% HNO₃ solution in an autoclave at 430 K. nih.govnih.govdoaj.org

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,4-dichloro-6-fluorotoluene | Conc. HNO₃, Conc. H₂SO₄, controlled temperature | 2,4-dichloro-6-fluoro-3-nitrotoluene |

| 2 | 2,4-dichloro-6-fluoro-3-nitrotoluene | e.g., 20% HNO₃, 430 K, autoclave; or KMnO₄ | This compound |

This table outlines a proposed synthetic pathway for this compound.

Mechanistic Investigations of Chemical Transformations Involving this compound

The key transformation in the proposed synthesis is the electrophilic aromatic substitution (nitration) of the highly substituted 2,4-dichloro-6-fluorotoluene intermediate. The mechanism begins with the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids.

The aromatic π system of the toluene derivative then attacks the nitronium ion. The regioselectivity is determined by the stability of the resulting carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance. The electron-donating methyl group and the resonance-donating halogen atoms help to stabilize the positive charge, particularly when it is located at positions ortho or para to them.

Attack at the C3 position of 2,4-dichloro-6-fluorotoluene places the initial positive charge at C2, adjacent to the methyl group and a chlorine atom. Resonance delocalizes this charge. The stability of the arenium ion intermediates for attack at different positions must be compared. The directing groups (-CH₃, -F, -Cl) collectively favor substitution at the C3 position over other available sites due to a combination of electronic stabilization and steric factors. A final, rapid deprotonation step by a weak base (like water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product.

The subsequent oxidation of the methyl group to a carboxylic acid typically proceeds via a radical mechanism if reagents like potassium permanganate are used, or through a series of oxidation steps if nitric acid is employed.

Electrophilic Aromatic Substitution Pathways

The key electrophilic aromatic substitution step in the synthesis of this compound is the nitration of the 2,4-dichloro-6-fluorotoluene precursor. In this reaction, the toluene derivative is treated with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the nitration. The methyl group is an activating ortho-, para-director, while the chlorine and fluorine atoms are deactivating ortho-, para-directors. In this specific case, the position of nitration is directed to the carbon atom at position 3, which is ortho to the activating methyl group and meta to the two deactivating chlorine atoms. This regiochemical outcome is a result of the interplay between the electronic and steric effects of the substituents.

Following the electrophilic attack of the nitronium ion on the aromatic ring, a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, is formed. The reaction is completed by the loss of a proton from the carbon atom bearing the nitro group, which is facilitated by a weak base such as water or the bisulfate ion, to restore the aromaticity of the ring.

A similar process is employed in the synthesis of related compounds, such as 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, where 2,4-dichloro-5-fluorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid. nih.gov

The final step in the synthesis is the oxidation of the methyl group of the resulting 2,4-dichloro-6-fluoro-3-nitrotoluene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents, such as potassium permanganate or a mixture of sodium dichromate and sulfuric acid. nih.govchemicalbook.com For instance, the oxidation of 2,4-dichloro-6-nitrotoluene to 2,4-dichloro-6-nitrobenzoic acid has been accomplished using a 20% nitric acid solution at elevated temperatures. nih.govgoogle.comdoaj.orgnih.gov

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitro group and the halogen substituents on the aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the leaving groups, typically a halide ion.

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the position of the electron-withdrawing groups. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.

In the case of this compound, the fluorine atom at position 6 and the chlorine atoms at positions 2 and 4 are all potential leaving groups. The nitro group at position 3 activates the chlorine atom at position 2 and the fluorine atom at position 6 for nucleophilic attack. The regioselectivity of the substitution will depend on the specific nucleophile and reaction conditions. For instance, in related polychlorinated and nitrated aromatic systems, selective substitution of one halogen over another has been observed. beilstein-journals.orgsemanticscholar.org

Studies on similar compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that nucleophilic attack by amines occurs selectively at the carbon atom with the largest positive charge, as determined by computational calculations. chemicalbook.com This suggests that the site of nucleophilic attack on this compound could be predicted based on the partial positive charges on the carbon atoms bearing the halogen substituents.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The halogen atoms on the aromatic ring of this compound can also participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools in organic synthesis for the construction of complex molecules.

For example, the chlorine atoms could potentially be replaced by various organic groups through Suzuki coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination with amines. The feasibility and efficiency of these reactions would depend on the choice of catalyst, ligand, and reaction conditions. The presence of multiple reactive sites on the molecule could present challenges in terms of selectivity, and careful optimization of the reaction conditions would be necessary to achieve the desired transformation.

Derivatization Chemistry and Functional Group Interconversions of this compound

The carboxylic acid and nitro functional groups of this compound provide opportunities for a variety of derivatization and functional group interconversion reactions.

The carboxylic acid group can be readily converted into a range of derivatives, such as esters, amides, and acid chlorides. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. Amide formation can be carried out by first converting the carboxylic acid to its more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with an amine. google.comgoogle.com A patent describes the synthesis of fluorinated m-nitrobenzoyl chlorides from the corresponding benzoic acids in the presence of a phosphine (B1218219) derivative catalyst. google.com

The nitro group can be reduced to an amino group, which can then be further functionalized. A variety of reducing agents can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride in hydrochloric acid, or iron in acetic acid. wipo.intnih.gov The resulting 2,4-dichloro-6-fluoro-3-aminobenzoic acid is a versatile intermediate that can undergo a range of reactions, such as diazotization followed by substitution to introduce a variety of functional groups, or acylation to form amides.

The table below summarizes some of the potential derivatization and functional group interconversion reactions of this compound.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 2,4-Dichloro-6-fluoro-3-nitrobenzoate ester | Esterification |

| This compound | Thionyl chloride (SOCl₂), then Amine (R-NH₂) | N-substituted-2,4-dichloro-6-fluoro-3-nitrobenzamide | Amide Formation |

| This compound | H₂/Pd-C or SnCl₂/HCl | 2,4-Dichloro-6-fluoro-3-aminobenzoic acid | Nitro Group Reduction |

Advanced Spectroscopic and Analytical Characterization of 2,4 Dichloro 6 Fluoro 3 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei. For 2,4-dichloro-6-fluoro-3-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be employed for full structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two key signals corresponding to the carboxylic acid proton and the single aromatic proton.

Carboxylic Acid Proton (-COOH): This proton would appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. Its chemical shift can be sensitive to the solvent and concentration.

Aromatic Proton (Ar-H): The single proton on the benzene (B151609) ring (H-5) is highly influenced by its surrounding substituents. The electron-withdrawing effects of the two chlorine atoms, the nitro group, and the fluorine atom would shift this proton significantly downfield. It would likely appear as a singlet, though small couplings to the fluorine atom might cause slight broadening or a very fine splitting pattern.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects.

Carboxylic Carbon (-COOH): This carbon typically resonates in the range of 165-175 ppm.

Aromatic Carbons (C1-C6): The six aromatic carbons would exhibit a range of chemical shifts determined by their substituents. The carbon bearing the fluorine atom (C-6) would show a large C-F coupling constant. The carbons attached to chlorine (C-2, C-4) and the nitro group (C-3) would also be significantly shifted.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound Predicted data based on spectroscopic principles. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| H (Aromatic) | ¹H | ~8.0 - 8.5 | Singlet (or very fine doublet due to F) | The sole proton on the aromatic ring, significantly deshielded. |

| H (Carboxylic) | ¹H | ~10 - 13 | Broad Singlet | Typical for a carboxylic acid proton; position is solvent-dependent. |

| C (Carboxylic) | ¹³C | ~165 - 175 | Singlet | Carbonyl carbon of the acid group. |

| C-1 | ¹³C | ~125 - 135 | Singlet | Aromatic carbon bearing the carboxylic acid. |

| C-2 | ¹³C | ~130 - 140 | Singlet | Aromatic carbon bonded to chlorine. |

| C-3 | ¹³C | ~145 - 155 | Singlet | Aromatic carbon bonded to the nitro group. |

| C-4 | ¹³C | ~135 - 145 | Singlet | Aromatic carbon bonded to chlorine. |

| C-5 | ¹³C | ~120 - 130 | Doublet (due to C-H coupling) | The only protonated aromatic carbon. |

| C-6 | ¹³C | ~150 - 160 | Doublet (large ¹JCF coupling) | Aromatic carbon bonded to fluorine. |

Fluorine-19 (¹⁹F) NMR and Spin-Spin Coupling Constant Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-6. The chemical shift of this signal provides information about the electronic environment of the fluorine. More importantly, this fluorine nucleus will couple with the nearby aromatic proton (H-5), resulting in a splitting pattern that can confirm their spatial relationship. This coupling, observable in both the ¹H and ¹⁹F spectra, provides crucial evidence for the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)uvic.cayoutube.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. uvic.cayoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, a COSY spectrum would be expected to show a correlation between the aromatic proton (H-5) and the fluorine at C-6, if the coupling is significant enough to be resolved.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a clear cross-peak between the signal for the aromatic H-5 and the signal for the C-5 carbon, confirming its assignment. uvic.ca

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. The calculated monoisotopic mass of this compound (C₇H₃Cl₂FNO₄) is 252.9395 Da. An HRMS experiment that yields a molecular ion peak at or very near this value would provide strong evidence for the compound's elemental composition. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, further confirming the formula.

Table 2: Predicted HRMS Data for this compound Calculated values based on elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₇H₃Cl₂FNO₄ | - |

| Monoisotopic Mass | 252.9395 Da | Calculated |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks | Predicted due to two Cl atoms |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the molecular ion peak, mass spectrometry causes the molecule to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific structure and can be used to confirm the arrangement of atoms. For this compound, several key fragmentation pathways could be anticipated:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to a fragment ion [M-OH]⁺.

Loss of the carboxyl group (-COOH): Decarboxylation is another common pathway, resulting in a fragment ion [M-COOH]⁺.

Loss of the nitro group (-NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical, giving an [M-NO₂]⁺ fragment.

Loss of chlorine atoms (-Cl): Sequential loss of chlorine radicals can also be observed.

Analyzing the masses of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule, these methods provide a unique fingerprint, allowing for the identification of its constituent functional groups and offering insights into its conformational isomers. epequip.commdpi.com

The IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups. The interpretation of these spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. mdpi.comnih.gov

Key functional group vibrations for this molecule include those of the carboxylic acid, the nitro group, and the substituted benzene ring. The carboxylic acid group gives rise to a prominent C=O stretching vibration, typically observed in the region of 1700-1730 cm⁻¹ in the IR spectrum. mdpi.com The O-H stretching vibration of the carboxylic acid is usually a broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding.

The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500 and 1570 cm⁻¹, and a symmetric stretch (ν_s(NO₂)) appearing in the 1300-1370 cm⁻¹ range. researchgate.net The positions of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring.

Vibrations associated with the aromatic ring include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. The C-Cl and C-F stretching vibrations are also present, typically in the lower frequency region of the spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 |

| C=O Stretch | 1700 - 1730 | |

| C-O Stretch | 1210 - 1320 | |

| O-H Bend (in-plane) | 1395 - 1440 | |

| Nitro Group | Asymmetric Stretch (ν_as) | 1500 - 1570 |

| Symmetric Stretch (ν_s) | 1300 - 1370 | |

| Scissoring (δ) | 830 - 870 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C-C Stretch | 1400 - 1600 | |

| Halogen Substituents | C-Cl Stretch | 600 - 800 |

| C-F Stretch | 1000 - 1400 |

This table presents predicted frequency ranges based on typical values for similar organic compounds.

The presence of bulky substituents on the benzene ring, specifically the carboxylic acid and nitro groups ortho to other substituents, can lead to the existence of different rotational isomers, or conformers. mdpi.com These conformers arise from the rotation around the C-C bond connecting the carboxylic group to the ring and the C-N bond of the nitro group.

Vibrational spectroscopy can distinguish between these conformers as they often exhibit slightly different vibrational frequencies. For instance, the orientation of the carboxylic acid group (syn or anti) relative to the ortho substituents can influence the C=O and O-H vibrational modes due to steric interactions and potential intramolecular hydrogen bonding. mdpi.com By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined. nih.gov Studies on similar substituted benzoic acids have shown that the cis conformer, where the hydroxyl group of the carboxylic acid is oriented towards the ortho substituent, is often the most stable. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which induces electronic transitions between molecular orbitals. youtube.comyoutube.com The spectrum is typically characterized by one or more absorption bands, with the position (λ_max) and intensity (molar absorptivity, ε) of these bands being indicative of the types of electronic transitions occurring.

For nitroaromatic compounds, the prominent electronic transitions are typically π → π* and n → π. acs.org The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity absorptions. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro or carboxyl groups) to a π* antibonding orbital, are typically of lower intensity.

The presence of the nitro group, a strong chromophore, and the auxochromic effects of the halogen and carboxyl substituents on the benzene ring will influence the position and intensity of these absorption bands. Steric hindrance between the bulky ortho substituents can cause a twisting of the nitro and/or carboxyl groups out of the plane of the benzene ring, which may lead to a blue shift (a shift to shorter wavelengths) and a decrease in the intensity of the π → π* absorption band due to reduced conjugation. acs.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π (aromatic ring) → π (aromatic ring, NO₂) | 200 - 280 | High |

| n → π | n (NO₂, C=O) → π (aromatic ring, NO₂) | 280 - 400 | Low |

This table presents expected transitions based on the analysis of similar nitroaromatic compounds.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities that may be present in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aromatic acids. helixchrom.comnih.govhelixchrom.com For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its relatively nonpolar aromatic ring and polar carboxylic acid group, the retention time of this compound can be modulated by adjusting the composition and pH of the mobile phase. sielc.com An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid group, leading to increased retention and better peak shape. sielc.com

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum.

Table 3: Exemplary HPLC Method Parameters for the Analysis of Aromatic Acids

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides a general set of starting conditions for method development.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov Benzoic acid and its derivatives can be analyzed by GC, often requiring derivatization to increase their volatility and thermal stability. nih.gov

For this compound, the carboxylic acid group can be converted to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, prior to injection into the GC. This derivatization step prevents peak tailing and decomposition of the analyte in the hot injection port and column.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A nonpolar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is typically used. Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. researchgate.net

Table 4: Potential GC Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Diazomethane (for methylation) or BSTFA (for silylation) |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial temp. 100°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines potential conditions for the GC analysis of the derivatized compound.

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the scattering pattern of X-rays that have passed through a crystal, researchers can elucidate its atomic and molecular structure. This is crucial for understanding the physical and chemical properties of a compound. In the context of this compound and its derivatives, XRD techniques are instrumental in confirming the molecular structure, determining the packing of molecules in the solid state, and identifying different crystalline phases.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. This technique requires a single, high-quality crystal of the compound. While specific single crystal X-ray diffraction data for this compound is not publicly available, a detailed analysis of the closely related compound, 2,4-dichloro-6-nitrobenzoic acid , provides significant insight into the type of molecular and crystallographic information that can be obtained for this class of compounds.

In a study of 2,4-dichloro-6-nitrobenzoic acid, single crystals were obtained by recrystallization from a methanol solution. The analysis revealed a triclinic crystal system with the space group P1. The crystal structure is stabilized by hydrogen bonding between the carboxylic acid groups of adjacent molecules and weak C—H···O interactions involving the nitro group and the benzene ring. nih.gov

The molecular structure of 2,4-dichloro-6-nitrobenzoic acid shows a non-planar arrangement. The carboxyl and nitro groups are twisted with respect to the benzene ring by 82.82(12)° and 11.9(2)°, respectively. nih.govresearchgate.net This twisting is a consequence of the steric hindrance imposed by the substituents on the aromatic ring.

Key crystallographic data for 2,4-dichloro-6-nitrobenzoic acid are summarized in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₃Cl₂NO₄ |

| Formula Weight | 236.00 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.6930 (7) |

| b (Å) | 7.5590 (11) |

| c (Å) | 13.0721 (19) |

| α (°) | 97.120 (2) |

| β (°) | 95.267 (2) |

| γ (°) | 100.631 (2) |

| Volume (ų) | 449.11 (11) |

| Z | 2 |

| Temperature (K) | 295 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.745 Mg/m³ |

This table presents the crystallographic data for 2,4-dichloro-6-nitrobenzoic acid.

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. This makes it a more accessible method for routine analysis and for materials that are difficult to crystallize as large single crystals.

The primary application of PXRD is the identification of crystalline phases. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. americanpharmaceuticalreview.com For a new compound like this compound, the experimental PXRD pattern can be used to confirm its crystalline nature and to check for the presence of impurities or different polymorphic forms. nih.gov

In the context of aromatic carboxylic acids, PXRD is instrumental in studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and PXRD is a key tool for their identification and characterization. nih.gov The PXRD pattern of a new batch of this compound can be compared to a reference pattern to ensure phase purity. ncl.ac.uk

Furthermore, the experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data. ncl.ac.uk A good match between the experimental and simulated patterns confirms that the bulk material has the same crystalline phase as the single crystal used for the structure determination. Variable-temperature PXRD can also be employed to study phase transitions and the stability of different crystalline forms as a function of temperature. nih.gov

The general steps for using PXRD for crystalline phase identification of a compound like this compound would involve:

Grinding a small sample of the crystalline solid into a fine powder.

Mounting the powder sample in a diffractometer.

Exposing the sample to a monochromatic X-ray beam and recording the diffraction pattern as a function of the scattering angle (2θ).

Comparing the resulting diffraction pattern with known patterns from a database or with a simulated pattern from SCXRD data to identify the crystalline phase(s) present in the sample.

Computational Chemistry and Theoretical Modeling of 2,4 Dichloro 6 Fluoro 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a substituted aromatic compound like 2,4-dichloro-6-fluoro-3-nitrobenzoic acid, DFT calculations can provide significant insights into its behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting and explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.

For this compound, the presence of multiple electron-withdrawing groups (two chlorine atoms, a fluorine atom, and a nitro group) would significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. The HOMO-LUMO gap is expected to be relatively small, suggesting a higher reactivity, particularly towards nucleophilic attack. The distribution of these frontier orbitals would be concentrated around the aromatic ring, with significant contributions from the nitro and carboxyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Note: These are illustrative values based on similar compounds, not experimental data.)

| Parameter | Value (eV) | Description |

| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | A smaller gap suggests higher reactivity |

| Ionization Potential (I) | 8.5 | Estimated from -EHOMO |

| Electron Affinity (A) | 3.2 | Estimated from -ELUMO |

| Global Hardness (η) | 2.65 | Measures resistance to change in electron distribution |

| Global Softness (S) | 0.19 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | 5.85 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | 6.47 | Measures the propensity to accept electrons |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. youtube.comyoutube.com

For this compound, the MEP map would show a high concentration of negative potential around the oxygen atoms of the nitro and carboxyl groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxyl group and the carbon atoms attached to the electronegative substituents (Cl, F, and NO₂) would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself would be electron-deficient due to the strong withdrawing effects of the substituents.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. DFT calculations can predict BDEs, providing insights into the thermal stability of a molecule and the likelihood of particular reaction pathways. For this compound, the C-NO₂ bond is expected to have a relatively low BDE, making it a potential site for decomposition or reaction. The C-Cl and C-F bonds would be stronger, with the C-F bond being the strongest among the carbon-halogen bonds.

Aromaticity is a key concept in chemistry, and various indices can be calculated using DFT to quantify it, such as the Nucleus-Independent Chemical Shift (NICS). The presence of multiple strong electron-withdrawing groups on the benzene (B151609) ring of this compound would be expected to decrease its aromaticity compared to benzene or benzoic acid. This reduction in aromatic character can influence its reactivity, making it behave more like a conjugated polyene in some respects. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of this compound in different environments (e.g., in solution or in a crystal lattice). These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

For this molecule, MD simulations could reveal the preferred orientation of the carboxyl and nitro groups with respect to the aromatic ring. Due to steric hindrance from the adjacent chlorine and fluorine atoms, these groups are likely to be twisted out of the plane of the benzene ring. This non-planar conformation has been observed in the crystal structure of the related compound, 2,4-dichloro-6-nitrobenzoic acid, where the carboxyl and nitro groups are significantly twisted relative to the benzene ring. nih.govnih.govdoaj.org MD simulations could also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which would play a crucial role in its crystal packing and physical properties.

Reaction Mechanism Prediction and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. By calculating the potential energy surface for a proposed reaction, the activation energies for different pathways can be determined, allowing for the prediction of the most favorable mechanism.

For this compound, a likely reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms or the nitro group. Theoretical calculations could be used to determine which substituent is the most probable leaving group. The strong electron-withdrawing nature of the substituents would activate the ring for such an attack. Transition state analysis would reveal the geometry and energy of the high-energy intermediate (the Meisenheimer complex) formed during the reaction, providing a deeper understanding of the reaction kinetics.

Quantitative Structure-Reactivity/Fate Relationship (QSRR/QSFR) Studies

Quantitative Structure-Reactivity/Fate Relationship (QSRR/QSFR) models are statistical models that correlate the chemical structure of a compound with its reactivity or environmental fate. These models rely on molecular descriptors, many of which can be calculated using computational chemistry methods.

For this compound, a QSRR/QSFR study would involve calculating a wide range of descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., enthalpy of formation) properties. These descriptors could then be used to predict various aspects of the molecule's behavior, such as its rate of reaction in a particular chemical transformation or its persistence in the environment. Given the halogenated and nitrated nature of the compound, such models could be particularly useful for assessing its potential environmental impact.

Virtual Screening and Library Design of Derivatives for Synthetic Method Development

The strategic application of computational chemistry and theoretical modeling offers a powerful paradigm for accelerating the development of synthetic methodologies for complex molecules like this compound. Virtual screening and the design of derivative libraries, in particular, serve as crucial in silico tools to explore vast chemical spaces, predict reaction outcomes, and guide the selection of promising synthetic routes and novel derivatives. This computational approach enables a more rational and efficient path to synthesis, minimizing the need for extensive empirical experimentation.

The core principle behind utilizing virtual screening for synthetic method development lies in the systematic evaluation of a large, computationally generated library of virtual compounds. For this compound, this involves the creation of a focused library of derivatives by systematically modifying its core structure. These modifications can include the substitution of the chloro, fluoro, and nitro groups with other functional groups, as well as alterations to the carboxylic acid moiety.

The design of such a library is guided by principles of synthetic accessibility and the specific goals of the synthetic method development. For instance, if the objective is to explore novel C-C bond-forming reactions at the aromatic ring, the virtual library would include derivatives with functionalities amenable to such transformations, such as boronic acids, stannanes, or triflates.

Once the virtual library is established, various computational filters and scoring functions are applied to screen for derivatives with desirable properties. These properties can be tailored to address specific challenges in the synthesis of this compound. For example, quantum mechanical calculations can be employed to predict the reactivity of different positions on the aromatic ring, thereby identifying derivatives that are more likely to undergo a desired transformation.

A key aspect of this computational approach is the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. While traditionally used in drug discovery to predict biological activity, these models can be adapted to predict physicochemical properties relevant to synthesis, such as solubility, stability, and reactivity. By training these models on known experimental data for related compounds, it becomes possible to predict these properties for the virtual derivatives of this compound.

The following interactive data table illustrates a hypothetical virtual library of this compound derivatives designed for the exploration of new synthetic pathways. The table includes key molecular descriptors that can be calculated computationally and used for screening purposes.

| Derivative Name | Modification | Molecular Weight ( g/mol ) | LogP | Predicted Reactivity Score (Hypothetical) |

| This compound | Parent Compound | 250.00 | 3.2 | 0.5 |

| 2-Bromo-4-chloro-6-fluoro-3-nitrobenzoic acid | Cl to Br at C2 | 294.45 | 3.5 | 0.6 |

| 4-Chloro-2,6-difluoro-3-nitrobenzoic acid | Cl to F at C2 | 233.55 | 2.9 | 0.4 |

| 2,4-Dichloro-6-fluoro-3-aminobenzoic acid | NO2 to NH2 | 220.04 | 2.5 | 0.7 |

| 2,4-Dichloro-6-fluoro-3-nitrobenzamide | COOH to CONH2 | 249.02 | 2.8 | 0.5 |

| Methyl 2,4-dichloro-6-fluoro-3-nitrobenzoate | COOH to COOCH3 | 264.03 | 3.6 | 0.5 |

The "Predicted Reactivity Score" in the table is a conceptual metric that could be derived from a combination of calculated parameters, such as orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. A higher score might indicate a greater propensity for a desired chemical transformation.

The insights gained from such virtual screening campaigns are invaluable for experimental chemists. By prioritizing a smaller, more promising set of derivatives for synthesis, computational modeling significantly reduces the time and resources required for developing new and efficient synthetic methods for this compound and its analogs. This synergy between theoretical prediction and experimental validation is a hallmark of modern chemical research.

Advanced Synthetic Applications and Material Science Potential of 2,4 Dichloro 6 Fluoro 3 Nitrobenzoic Acid Derivatives

Building Block in Complex Organic Synthesis

The unique arrangement of reactive sites on the 2,4-dichloro-6-fluoro-3-nitrobenzoic acid molecule makes it a theoretically valuable precursor for the synthesis of complex organic molecules. The presence of chlorine, fluorine, and a nitro group, along with a carboxylic acid function, offers multiple avenues for chemical transformation.

Precursor for Heterocyclic Scaffolds (e.g., quinolines, benzimidazoles)

Quinolines and benzimidazoles are heterocyclic compounds of immense importance in medicinal chemistry and materials science. purdue.edunih.gov The synthesis of these scaffolds often involves the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the synthesis of quinoline (B57606) derivatives can be achieved through methods like the Combes, Conrad-Limpach, or Friedländer synthesis, which typically utilize anilines and dicarbonyl compounds. mdpi.comorganic-chemistry.org While there is no specific literature detailing the use of this compound in quinoline synthesis, one could envision a pathway where the nitro group is reduced to an amine, followed by reaction with a suitable partner to form the quinoline ring.

Similarly, benzimidazoles are commonly synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. google.comyoutube.com A potential, though not explicitly documented, route to a benzimidazole (B57391) derivative from this compound would involve the reduction of the nitro group and a subsequent nucleophilic aromatic substitution of one of the adjacent chloro or fluoro atoms by an amine, followed by cyclization with the carboxylic acid moiety. It is important to note that related fluoro-nitrobenzoic acids, such as 4-fluoro-3-nitrobenzoic acid, have been successfully used as precursors for benzimidazole synthesis due to the favorable positioning of the nitro and fluoro groups for such transformations. ossila.com

Intermediates in the Synthesis of Diverse Organic Molecules

Halogenated and nitrated benzoic acids are fundamental intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. nih.govwipo.int The chlorine and fluorine atoms on the aromatic ring of this compound can be substituted through nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing another handle for molecular elaboration.

While specific examples for this compound are not prevalent in the literature, the synthesis of related compounds such as 2-fluoro-3-nitrobenzoic acid has been documented as an important step in preparing valuable intermediates for medicinal chemistry. wipo.intorgsyn.org The title compound, with its additional chloro substituents, theoretically offers even more complex substitution patterns, potentially leading to highly functionalized and diverse molecular architectures.

Role in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. bohrium.comnih.gov Dihaloarenes are particularly useful substrates in these reactions as they can undergo selective or double cross-coupling to create complex biaryl or polyaryl structures. researchgate.netnih.govresearchgate.net

There is no specific research found detailing the use of this compound in Suzuki-Miyaura coupling reactions. However, based on the general principles of this reaction, the chloro-substituents on the ring could potentially act as coupling sites. The regioselectivity of the coupling would likely be influenced by the electronic effects of the other substituents on the ring. The general utility of dichloro-heteroaromatics in Suzuki-Miyaura coupling for the synthesis of functionalized dinucleophilic fragments has been demonstrated, suggesting that, in principle, this compound could serve a similar role. researchgate.net

Development of Novel Fluorinated Organic Materials

Fluorinated organic compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics, making them valuable components in the development of advanced materials.

Integration into Polymer Architectures and Macromolecular Systems

The incorporation of fluorinated monomers into polymer backbones can significantly alter the properties of the resulting materials, leading to applications in areas such as high-performance plastics, liquid crystals, and membranes. While there is no literature available on the integration of this compound into polymer architectures, related fluorinated benzoic acids have been considered for the construction of block-copolymers and polymersomes. ossila.com Theoretically, the carboxylic acid group of the title compound could be used for polymerization through condensation reactions, leading to polyesters or polyamides with the highly substituted aromatic ring as a repeating unit.

Exploration in Functional Materials with Specific Optical or Electrical Properties

The electronic nature of the substituents on the this compound ring, particularly the nitro group and the halogens, suggests that its derivatives could possess interesting optical or electrical properties. Nitroaromatic compounds are known to be electron-accepting and can be used in the design of charge-transfer complexes or non-linear optical materials. The presence of fluorine can also influence these properties. However, there is a lack of published research exploring the optical or electrical properties of materials derived specifically from this compound.

Catalysis and Reaction Development using Derivatives of the Compound

Currently, there is a notable absence of publicly available research detailing the specific applications of this compound derivatives in the fields of catalysis and reaction development. While the structural complexity and functional group array of this compound suggest potential for the synthesis of novel ligands or organocatalysts, dedicated studies exploring this potential have not been identified in a comprehensive review of existing scientific literature.

Further research is required to explore and establish the catalytic potential of derivatives of this compound. Such investigations would be necessary to generate the data required for a detailed discussion and the creation of informative data tables on their role in catalysis.

Environmental Fate and Transformation of Halogenated Nitrobenzoic Acid Derivatives

Environmental Persistence and Mobility Studies

The persistence and mobility of halogenated nitrobenzoic acids in the environment are governed by a combination of their physicochemical properties and the environmental conditions they encounter. nih.gov Factors such as water solubility, vapor pressure, and affinity for soil organic matter determine how these compounds partition between soil, water, and air. cdc.gov

The degradation of halogenated nitrobenzoic acids can proceed through several pathways, which are highly dependent on the environmental matrix.

Soil: In soil environments, microbial degradation is a primary pathway for the breakdown of aromatic compounds. researchgate.net The rate of degradation can be influenced by soil moisture and the composition of the microbial community. juniperpublishers.com For related compounds like 2,4-D, esters and salts are typically first converted to the parent acid before further degradation occurs. juniperpublishers.com The mobility of nitroaromatic compounds in soil can vary; while some may be mobile and leach into groundwater, others can bind strongly to clay minerals. cdc.gov

Water: In aquatic systems, both biodegradation and photolysis (degradation by sunlight) can be important fate processes. cdc.gov For some nitroaromatic compounds, the photolytic half-life in water has been observed to be several weeks. cdc.gov Hydrolysis is generally not considered a major degradation pathway for nitroaromatic compounds under typical environmental pH conditions. cdc.gov The persistence of these compounds can be significantly longer in cold or anaerobic waters where microbial activity is reduced. juniperpublishers.com

Air: In the atmosphere, nitroaromatic compounds can exist in the vapor phase or be adsorbed to particulate matter. cdc.gov The primary degradation pathway in the air is reaction with photochemically produced hydroxyl radicals (OH). nih.gov The atmospheric residence time, determined by removal processes like wet and dry deposition and photochemical degradation, dictates the potential for long-range transport. envirocomp.com

The LRET potential of a compound is influenced by its volatility and atmospheric residence time. envirocomp.comresearchgate.net For nitroaromatic compounds, those that exist at least partially in the vapor phase can be transported over significant distances. cdc.gov Transport to remote regions, such as the Arctic, can occur through cycles of deposition and re-volatilization, driven by global air currents. envirocomp.com Even compounds with relatively short atmospheric residence times can be transported over hundreds of kilometers, potentially contaminating remote ecosystems. envirocomp.com

Table 1: Predicted Environmental Fate and Transport Properties for a Structurally Similar Compound (2,5-Dichloro-3-nitrobenzoic acid)

| Property | Predicted Value | Unit |

| Biodegradation Half-Life | 4.57 | days |

| Soil Adsorption Coefficient (Koc) | 97.7 | L/kg |

| Bioconcentration Factor | 4.11 | L/kg |

| Atmospheric Hydroxylation Rate | 1.51e-12 | cm³/molecule·sec |

Data sourced from the US EPA CompTox Chemicals Dashboard for 2,5-Dichloro-3-nitrobenzoic acid. epa.gov

Formation and Characterization of Environmental Transformation Products and Metabolites

The degradation of halogenated nitrobenzoic acids leads to the formation of various transformation products and metabolites, which may have their own environmental impacts. researchgate.netcore.ac.uk The nature of these products depends on the degradation pathway.

Reductive Pathways: Under anaerobic conditions, a common transformation is the reduction of the nitro group to an amino group, forming aminobenzoic acid derivatives. nih.gov This process is often mediated by anaerobic bacteria. nih.gov

Oxidative Pathways: Aerobic degradation can involve the action of oxygenase enzymes, which can hydroxylate the aromatic ring and lead to the removal of the nitro group as nitrite. nih.govnih.gov For example, the degradation of 2-nitrobenzoate (B253500) by some bacteria proceeds through the formation of salicylate (B1505791) and catechol. nih.gov

Dehalogenation: Microorganisms have evolved enzymes capable of removing halogen substituents from aromatic rings, a critical step in the complete mineralization of these compounds. nih.gov

Photodegradation Products: In water, photolysis can lead to the formation of hydroxylated and nitrated byproducts. acs.org

For the herbicide 2,4-D, identified degradation products include 2,4-dichlorophenol, chlorohydroquinone, and 4-chlorophenol, illustrating the types of intermediate compounds that can be formed from halogenated aromatic acids. researchgate.net

Influence of Environmental Conditions on Transformation and Persistence

The rate and extent of degradation of halogenated nitrobenzoic acids are highly sensitive to environmental conditions.

The pH and temperature of the surrounding medium can significantly affect both chemical and biological degradation processes.

pH: The pH can influence the rate of chemical reactions and the activity of microbial enzymes. For many organic compounds, degradation rates are pH-dependent. nih.gov For instance, the degradation of some total organic halogen compounds is enhanced under high pH (alkaline) conditions, indicating that base-catalyzed reactions play a major role. nih.gov Conversely, acidic conditions can inhibit some microbial degradation processes. researchgate.net However, for some bacteria, optimal degradation occurs in a neutral to near-neutral pH range of 6.5 to 7.5. openjournalsnigeria.org.ng

Temperature: Temperature affects the rate of chemical reactions and microbial metabolism. Generally, an increase in temperature leads to an increased rate of degradation, up to an optimal point for microbial activity. openjournalsnigeria.org.ng Very high temperatures can denature the enzymes responsible for biodegradation. openjournalsnigeria.org.ng Conversely, low temperatures, such as those found in cold climates or deep water, can significantly slow down degradation, leading to longer persistence. juniperpublishers.com For example, the half-lives of some organic halogen compounds were found to be dramatically shorter when heated compared to incubation at cooler temperatures. nih.gov

Table 2: General Effects of pH and Temperature on Degradation

| Parameter | Condition | General Effect on Degradation Rate | Rationale |

| pH | High (Alkaline) | Can be enhanced | Base-catalyzed hydrolysis can be a significant pathway for some halogenated compounds. nih.gov |

| Neutral | Often optimal for microbial activity | Many degrading microorganisms have optimal growth and enzymatic function near neutral pH. openjournalsnigeria.org.ng | |

| Low (Acidic) | Can be inhibited | Extreme pH can inhibit microbial enzymes and slow down biological processes. researchgate.net | |

| Temperature | High | Increases up to an optimum | Reaction kinetics and microbial metabolism increase with temperature. openjournalsnigeria.org.ng |

| Low | Decreases | Slower reaction rates and reduced microbial activity lead to longer persistence. juniperpublishers.com |

Microbial activity is a cornerstone of the environmental degradation of many synthetic organic compounds, including halogenated nitrobenzoic acids. nih.govcswab.org Microorganisms have demonstrated remarkable adaptability in evolving pathways to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgdtic.mil

Aerobic Biodegradation: In the presence of oxygen, bacteria can employ oxygenase enzymes (both monooxygenases and dioxygenases) to attack the aromatic ring, leading to ring cleavage and eventual mineralization. nih.gov This process can involve the removal of the nitro group as nitrite. nih.gov

Anaerobic Biodegradation: In environments lacking oxygen, such as saturated soils or sediments, anaerobic bacteria can use the nitro group as an electron acceptor, reducing it to an amine. nih.gov This initial reduction can make the compound more susceptible to further degradation.

Fungi: Certain fungi, like Phanerochaete chrysosporium, are also capable of degrading a variety of nitroaromatic compounds. nih.gov

The effectiveness of biodegradation depends on the presence of a microbial community with the appropriate degradative genes and the bioavailability of the compound. nih.gov In some cases, the transformation may be a fortuitous reaction by non-specific enzymes rather than a dedicated metabolic pathway. dtic.mil

Advanced Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of halogenated nitrobenzoic acid derivatives like 2,4-Dichloro-6-fluoro-3-nitrobenzoic acid in environmental matrices such as water and soil require sophisticated analytical techniques due to their typically low concentrations and the complexity of the sample matrix. A variety of methods have been developed for the analysis of nitroaromatic compounds and substituted benzoic acids, which are applicable to the target compound.

Chromatographic Techniques are the cornerstone for the analysis of these compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile nitroaromatic compounds. For a compound like this compound, derivatization to a more volatile ester form (e.g., by methylation) is often necessary prior to analysis. Highly sensitive and selective detectors are crucial for environmental analysis.

An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and nitro groups, making it a suitable choice. epa.gov

A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds. epa.govepa.gov

Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification and quantification, which is essential when analyzing complex environmental samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) is often preferred for non-volatile and thermally labile compounds like benzoic acid derivatives, as it typically does not require derivatization.

Reversed-phase HPLC using a C18 column is a common approach for separating such polar compounds. vu.edu.ausemanticscholar.orgnih.gov

Detection is frequently achieved using a UV detector , as the aromatic ring and nitro group are strong chromophores.

For enhanced sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art technique. vu.edu.ausemanticscholar.orgpsu.edu Electrospray ionization (ESI) in negative ion mode is particularly effective for acidic compounds like carboxylic acids. vu.edu.aunih.gov

Sample Preparation is a critical step to isolate and concentrate the analyte from the environmental matrix and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE)

Solid Phase Micro-extraction (SPME) researchgate.net

Pressurized Fluid Extraction (PFE) nih.gov

Below is an interactive data table summarizing advanced analytical methodologies applicable for the detection and quantification of halogenated nitrobenzoic acids.

| Analytical Technique | Detector | Sample Preparation | Key Advantages |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Derivatization, LLE, SPE | High sensitivity to halogenated and nitro compounds. epa.gov |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Derivatization, LLE, SPE | High selectivity for nitrogen-containing compounds. epa.govepa.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Derivatization, LLE, SPE, SPME | Definitive identification and structural information. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | LLE, SPE | Suitable for non-volatile compounds, no derivatization needed. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Tandem Mass Spectrometer | LLE, SPE, PFE | High sensitivity, selectivity, and structural confirmation. vu.edu.ausemanticscholar.orgpsu.edunih.gov |

Q & A

Basic Research Questions

Q. How can the structure of 2,4-dichloro-6-fluoro-3-nitrobenzoic acid be confirmed experimentally?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXS/SHELXD for structure solution and SHELXL for refinement) to determine crystal structure parameters. This approach is robust for resolving halogen and nitro group orientations .

- NMR spectroscopy : Assign peaks using H, C, and F NMR. The fluorine atom at position 6 will show distinct coupling patterns, while chlorine substituents influence chemical shifts in C spectra. Compare with analogous compounds like 4-chloro-3-nitrobenzotrifluoride for validation .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) and compare fragmentation patterns with NIST Chemistry WebBook data for nitrobenzoic acid derivatives .

Q. What are optimal synthetic routes for this compound?

- Methodology :

- Start with fluorobenzene derivatives: Nitrate 2,4-dichloro-6-fluorobenzoic acid using mixed acid (HSO/HNO) at 0–5°C to minimize side reactions. Monitor regioselectivity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

- Alternative route: Chlorinate 3-nitro-6-fluorobenzoic acid using Cl gas in acetic acid. Optimize reaction time to avoid over-chlorination, as seen in synthesis of 2-fluoro-3-nitrobenzoyl chloride .

Q. How to address solubility challenges during purification?

- Methodology :

- Recrystallize from ethanol/water (4:1 v/v) at low temperatures (2–5°C) to enhance crystal purity. For column chromatography, use silica gel with dichloromethane/methanol (95:5) as eluent, adjusting polarity based on TLC retention factors .

Advanced Research Questions

Q. How to resolve contradictions in reported melting points or spectral data for this compound?

- Methodology :

- Cross-validate purity via DSC (differential scanning calorimetry) for melting point analysis. For spectral discrepancies, compare with structurally similar compounds (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) and verify solvent effects on NMR chemical shifts .

- Re-examine synthetic intermediates: Impurities like 4-chloro-2-nitrobenzoic acid (mp 141–146°C) may arise from incomplete fluorination; use GC-MS to identify by-products .

Q. What strategies improve regioselectivity in introducing chloro and nitro groups?

- Methodology :

- Directed ortho-metalation : Use a fluorine atom as a directing group. For example, lithiate 6-fluorobenzoic acid with LDA, then quench with Cl or NO sources. This approach leverages fluorine’s strong electron-withdrawing effect to control substitution patterns .

- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict electrophilic aromatic substitution reactivity. Compare activation energies for chloro vs. nitro addition at positions 2, 4, and 6 .

Q. How to assess the compound’s stability under varying pH and temperature?

- Methodology :

- Accelerated stability studies : Incubate aqueous solutions at pH 3–9 (37°C, 14 days) and analyze degradation products via LC-MS. Nitro groups are prone to reduction under acidic conditions, while hydrolysis of the carboxylic acid moiety may occur at high pH .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere to guide storage conditions (e.g., desiccated, <25°C) .

Q. What are applications of this compound in synthesizing pharmacologically active derivatives?

- Methodology :

- Suzuki coupling : React with arylboronic acids to introduce biaryl motifs, leveraging the nitro group as a precursor for amine functionalities. For example, reduce the nitro group to NH using H/Pd-C, then couple with fragments like 4-trifluoromethylphenyl groups .

- Peptide conjugation : Activate the carboxylic acid group using EDC/HOBt, then conjugate to amino-containing substrates (e.g., glycine methyl ester). Monitor reaction progress via F NMR due to fluorine’s sensitivity to electronic environment changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.